
5-Fluoro-3-(2-(4-pyridinyl)ethenyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-3-(2-(4-pyridinyl)ethenyl)-1H-indole, commonly known as 5F-PI, is a synthetic compound that belongs to the indole family. It is a potent agonist of the cannabinoid receptor CB1 and CB2, which are found in the central and peripheral nervous system, respectively. Due to its unique properties, 5F-PI has gained significant attention in the scientific community for its potential applications in various fields.
Mécanisme D'action
5F-PI exerts its effects by binding to the CB1 and CB2 receptors, which are involved in the regulation of various physiological processes, including pain perception, inflammation, and immune response. Upon binding, 5F-PI activates these receptors, leading to the release of various neurotransmitters and signaling molecules, which ultimately results in its pharmacological effects.
Biochemical and Physiological Effects:
Studies have shown that 5F-PI has potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases such as arthritis. It has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of various cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5F-PI is its high potency and selectivity towards the CB1 and CB2 receptors, making it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. However, due to its potent effects, caution must be exercised when handling and using 5F-PI in lab experiments.
Orientations Futures
There are several future directions for research on 5F-PI, including the development of novel analogs with improved pharmacological properties, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanisms of action at the molecular level. Additionally, further studies are needed to assess the safety and toxicity of 5F-PI, especially with regards to its potential for abuse and dependence. Overall, 5F-PI represents a promising candidate for further research and development in the fields of neuroscience, pharmacology, and medicinal chemistry.
Méthodes De Synthèse
The synthesis of 5F-PI involves several steps, including the reaction of indole-3-acetaldehyde with 4-pyridylboronic acid, followed by the addition of 5-fluoropent-1-yne and a palladium catalyst. The resulting compound is then purified using column chromatography, yielding 5F-PI in high purity and yield.
Applications De Recherche Scientifique
5F-PI has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have potent analgesic, anti-inflammatory, and anti-cancer properties, making it a promising candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
177181-26-9 |
|---|---|
Nom du produit |
5-Fluoro-3-(2-(4-pyridinyl)ethenyl)-1H-indole |
Formule moléculaire |
C15H11FN2 |
Poids moléculaire |
238.26 g/mol |
Nom IUPAC |
5-fluoro-3-[(E)-2-pyridin-4-ylethenyl]-1H-indole |
InChI |
InChI=1S/C15H11FN2/c16-13-3-4-15-14(9-13)12(10-18-15)2-1-11-5-7-17-8-6-11/h1-10,18H/b2-1+ |
Clé InChI |
RXOULJUHAPQWKF-OWOJBTEDSA-N |
SMILES isomérique |
C1=CC2=C(C=C1F)C(=CN2)/C=C/C3=CC=NC=C3 |
SMILES |
C1=CC2=C(C=C1F)C(=CN2)C=CC3=CC=NC=C3 |
SMILES canonique |
C1=CC2=C(C=C1F)C(=CN2)C=CC3=CC=NC=C3 |
Synonymes |
709W92 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



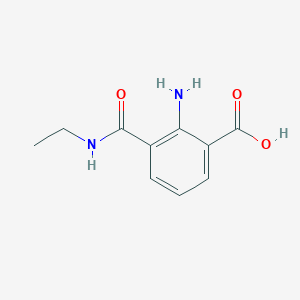


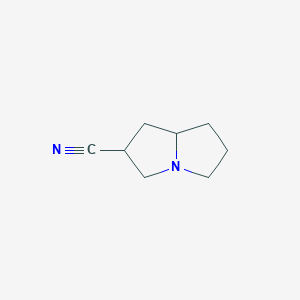
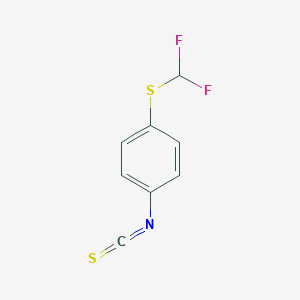
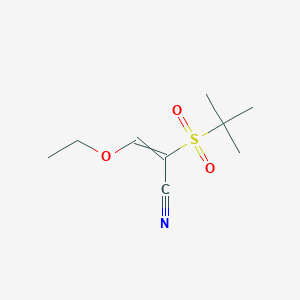
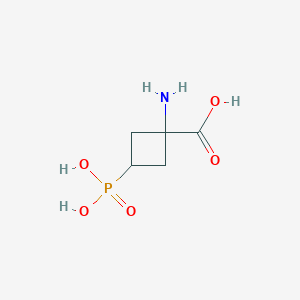
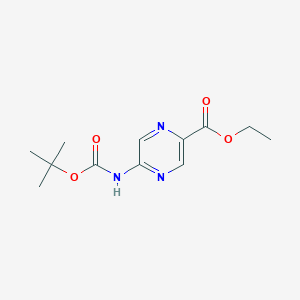
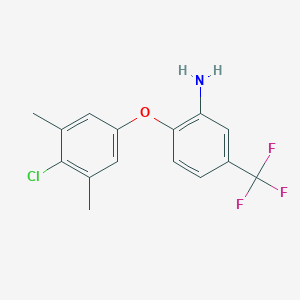


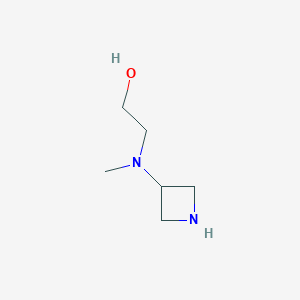
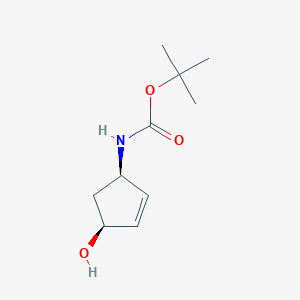
![(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-hydroxypropanoic acid](/img/structure/B68933.png)